molecular formula C7H7Cl2NO2S B2901017 N-[(4-Chlorophenyl)methyl]sulfamoyl chloride CAS No. 810661-21-3

N-[(4-Chlorophenyl)methyl]sulfamoyl chloride

Cat. No.: B2901017
CAS No.: 810661-21-3
M. Wt: 240.1
InChI Key: RZFCWPUSPYYCJW-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]sulfamoyl chloride is an organic compound with the molecular formula C7H7Cl2NO2S It is a sulfonamide derivative that contains a chlorophenyl group attached to a sulfamoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-chlorobenzylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chlorobenzylamine+Chlorosulfonic acidN-[(4-Chlorophenyl)methyl]sulfamoyl chloride\text{4-Chlorobenzylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-Chlorobenzylamine+Chlorosulfonic acid→N-[(4-Chlorophenyl)methyl]sulfamoyl chloride

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include additional steps such as solvent extraction and distillation to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]sulfamoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various sulfonamide derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfonic acids or other oxidized products.

    Reduction Reactions: Amines or other reduced products.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]sulfamoyl chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]sulfamoyl chloride involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]sulfonamide
  • N-[(4-Chlorophenyl)methyl]sulfonyl chloride
  • N-[(4-Chlorophenyl)methyl]sulfonic acid

Uniqueness

N-[(4-Chlorophenyl)methyl]sulfamoyl chloride is unique due to its specific combination of a chlorophenyl group and a sulfamoyl chloride moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in its interactions with biological targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]sulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFCWPUSPYYCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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